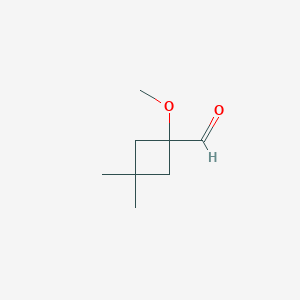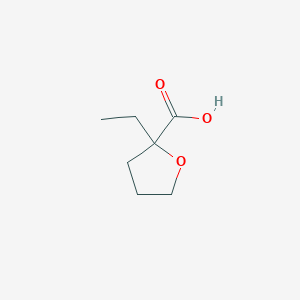![molecular formula C10H9FN2O2 B3391689 2-Propenoic acid, [(4-fluorophenyl)iminomethyl]azanyl ester CAS No. 19580-38-2](/img/structure/B3391689.png)
2-Propenoic acid, [(4-fluorophenyl)iminomethyl]azanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid glycine and has been studied for its potential applications in various areas of research.
Mechanism of Action
The mechanism of action of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one of the limitations of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate research. One direction is to further investigate its potential use in cancer treatment. Studies could focus on optimizing its use in combination with other anti-cancer drugs or developing new drug delivery systems. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Studies could focus on its ability to cross the blood-brain barrier and its effects on cognitive function and memory. Finally, future research could focus on optimizing the synthesis method of [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate to make it more efficient and cost-effective.
Scientific Research Applications
[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that [Amino(4-fluorophenyl)methylidene]amino prop-2-enoate has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate' involves the reaction of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal followed by the reaction of the resulting Schiff base with ethyl cyanoacetate. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "aminoacetaldehyde diethyl acetal", "ethyl cyanoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with aminoacetaldehyde diethyl acetal in ethanol to form the Schiff base.", "Step 2: The Schiff base is then reacted with ethyl cyanoacetate in ethanol in the presence of sodium hydroxide to form the desired product.", "Step 3: The product is then hydrolyzed with sodium hydroxide in water to yield '[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate'." ] } | |
CAS RN |
19580-38-2 |
Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
[[amino-(4-fluorophenyl)methylidene]amino] prop-2-enoate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13) |
InChI Key |
OSMRLEZTUPAFPV-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC(=O)O/N=C(/C1=CC=C(C=C1)F)\N |
SMILES |
C=CC(=O)ON=C(C1=CC=C(C=C1)F)N |
Canonical SMILES |
C=CC(=O)ON=C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B3391612.png)


![2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one](/img/structure/B3391646.png)
![tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B3391650.png)

![1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B3391673.png)

![2-Azaspiro[4.5]decan-8-one hcl](/img/structure/B3391702.png)
![3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3391707.png)


